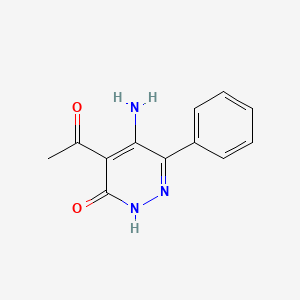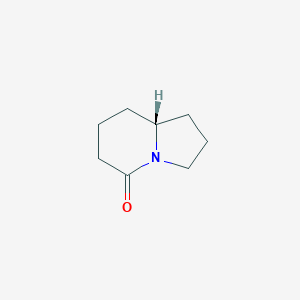![molecular formula C6H2Cl2N4 B12924833 2,4-Dichloropyrimido[4,5-d]pyrimidine CAS No. 1197193-36-4](/img/structure/B12924833.png)
2,4-Dichloropyrimido[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloropyrimido[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms The presence of chlorine atoms at the 2 and 4 positions of the pyrimidine ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimido[4,5-d]pyrimidine can be achieved through several methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, the chlorination of pyrimidine with sulfuryl chloride or phosphorus pentachloride can yield 2,4-dichloropyrimidine, which can then be further cyclized to form the desired compound . Another method involves the direct chlorination of 2,4-dihydroxypyrimidine with thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions is crucial to achieving the desired outcomes.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloropyrimido[4,5-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. For example, the reaction with piperazine, diethanolamine, and ethanolamine in a sequential manner can yield substituted derivatives . Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are also employed in specific reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the nature of the reagents and reaction conditions. Substitution reactions typically yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloropyrimido[4,5-d]pyrimidine has found applications in several scientific research areas:
Medicinal Chemistry: This compound has been explored for its potential as a selective inhibitor for epidermal growth factor receptor (EGFR), making it a candidate for anticancer drug development.
Materials Science: The unique structure of this compound makes it suitable for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers have investigated the biological activities of this compound, including its antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dichloropyrimido[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation . This inhibition can lead to the suppression of tumor growth in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: This compound is structurally similar but contains additional chlorine atoms at the 6 and 8 positions.
2,4-Dichloropyrimidine: A simpler analog with only one pyrimidine ring and chlorine atoms at the 2 and 4 positions.
Uniqueness
2,4-Dichloropyrimido[4,5-d]pyrimidine stands out due to its bicyclic structure, which imparts unique chemical and biological properties. Its ability to act as a selective inhibitor for specific molecular targets, such as EGFR, highlights its potential in drug development and therapeutic applications .
Eigenschaften
CAS-Nummer |
1197193-36-4 |
|---|---|
Molekularformel |
C6H2Cl2N4 |
Molekulargewicht |
201.01 g/mol |
IUPAC-Name |
2,4-dichloropyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H |
InChI-Schlüssel |
ZPGCNVPNNOFFDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
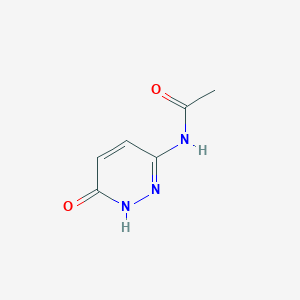
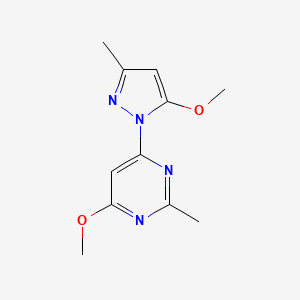
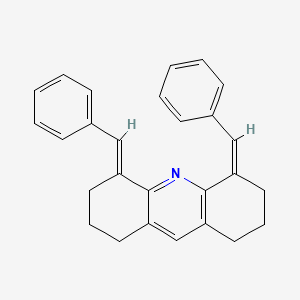
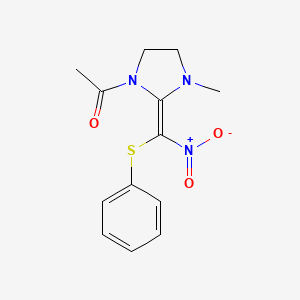
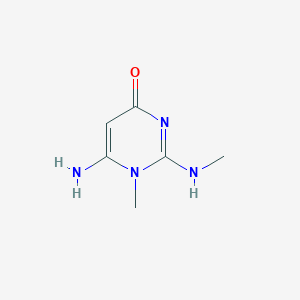
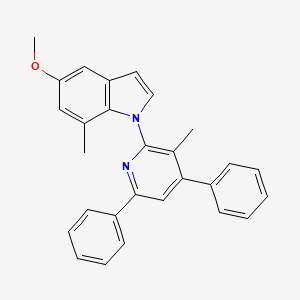
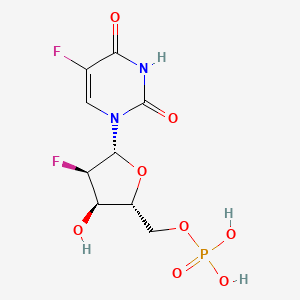
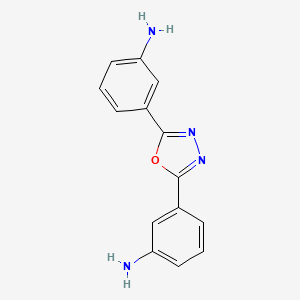

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
